molecular formula C12H16O2 B8480695 1-Acetyl-4-adamantanone

1-Acetyl-4-adamantanone

Cat. No.: B8480695
M. Wt: 192.25 g/mol
InChI Key: ISVDJZJIZRWXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-adamantanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-acetyladamantan-2-one

InChI

InChI=1S/C12H16O2/c1-7(13)12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3

InChI Key

ISVDJZJIZRWXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC3CC(C1)C(=O)C(C3)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask were placed 2-adamantanone (100 mmol), acetylacetonatocobalt [Co(acac)2] (50 mmol), 2,3-butanedione (600 mmol), and acetic acid (100 g). A condenser and an oxygen balloon were attached to the flask, and the mixture in the flask was vigorously stirred at 80° C. for 4 hours. After the completion of the reaction, the reaction mixture was concentrated, was diluted with toluene and washing with water. The resulting organic layer was concentrated, the concentrate was subjected to silica gel column chromatography and thereby yielded the title compound 1-acetyladamantan-4-one in a yield of 21%.
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(acac)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of 1-acetyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1,3-diacetyladamantane (yield 34%), 1-acetyl-3-adamantanol (yield 29%), and 1,3-diacetyl-5-adamantanol (yield 2%), 1-acetyl-4-adamantanone (yield 5%), at a conversion rate from 1-acetyladamantane of 80%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One

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